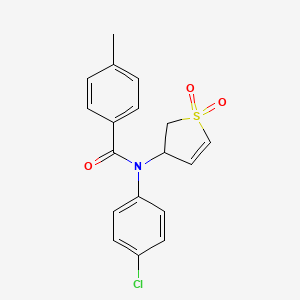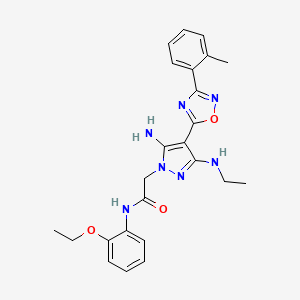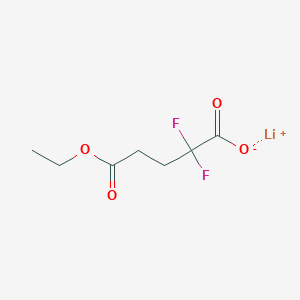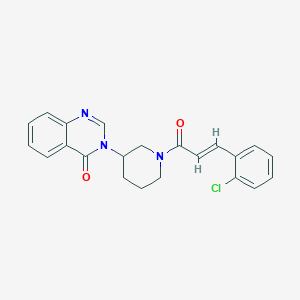
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly known as CPQ, is a heterocyclic compound that exhibits a wide range of biological activities. It is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. CPQ has been extensively studied for its potential applications in cancer therapy and other diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Several studies have highlighted the antibacterial and antifungal potential of quinazolinone derivatives. For instance, a library of quinazolinones was synthesized and evaluated for in vivo effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's capability to impair cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a, indicating a broad targeting of structurally similar PBPs by this class of antibiotics (Bouley et al., 2015). Furthermore, quinazolin-4(3H)-one derivatives have shown remarkable antibacterial and antifungal activities, as evidenced by their ability to inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, in vitro (Patel et al., 2010).
Antihypertensive Activity
The synthesis and evaluation of piperidine derivatives with a quinazoline ring system have indicated their potential as antihypertensive agents. Compounds within this category produced significant hypotension in spontaneously hypertensive rat models, showcasing their relevance in developing antihypertensive therapies (Takai et al., 1986). Another series of 7-substituted quinazolin-4(3H)-ones linked with isoxazole demonstrated good to moderate antihypertensive activity in vivo, offering insights into the design of new antihypertensive drugs (Rahman et al., 2014).
Antitumor Activity
Research on quinazolinone derivatives has also extended into the realm of cancer treatment. A study involving quinolinyl acrylate derivatives assessed against human prostate cancer cells in vitro and in vivo identified compounds that significantly reduced cell viability, migration, invasion, and neoangiogenesis. This multi-target efficacy suggests their potential therapeutic usefulness in treating prostate cancer (Rodrigues et al., 2012).
Propiedades
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-9-3-1-6-16(19)11-12-21(27)25-13-5-7-17(14-25)26-15-24-20-10-4-2-8-18(20)22(26)28/h1-4,6,8-12,15,17H,5,7,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKJYPZSXHQSI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)

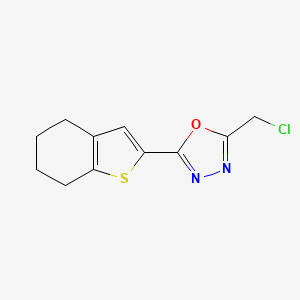
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

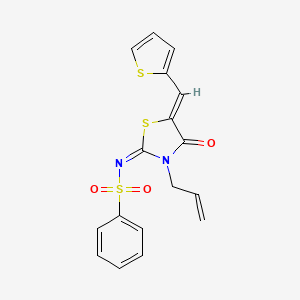
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)

![3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2813720.png)
